1-[4-(Dimethylamino)phenyl]ethanol
Overview
Description
1-[4-(Dimethylamino)phenyl]ethanol is an organic compound with the molecular formula C10H15NO. It is a type of alcohol that contains a dimethylamino group attached to a phenyl ring, which is further connected to an ethanol moiety. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[4-(Dimethylamino)phenyl]ethanol can be synthesized through several methods. One common synthetic route involves the reduction of 1-[4-(Dimethylamino)phenyl]ethanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like ethanol or tetrahydrofuran (THF) under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method is preferred for large-scale production due to its efficiency and high yield .
Chemical Reactions Analysis
Types of Reactions
1-[4-(Dimethylamino)phenyl]ethanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: 1-[4-(Dimethylamino)phenyl]ethanone
Reduction: 1-[4-(Dimethylamino)phenyl]amine
Substitution: Various substituted derivatives depending on the reagent used
Scientific Research Applications
1-[4-(Dimethylamino)phenyl]ethanol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(Dimethylamino)phenyl]ethanol involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, which influence the compound’s binding affinity and specificity. The ethanol moiety can undergo oxidation-reduction reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
1-[4-(Dimethylamino)phenyl]ethanol can be compared with other similar compounds, such as:
1-[4-(Dimethylamino)phenyl]ethanone: This compound is the oxidized form of this compound and has different reactivity and applications.
4-(Dimethylamino)phenethyl alcohol: This compound has a similar structure but lacks the ethanol moiety, resulting in different chemical properties and uses.
The uniqueness of this compound lies in its combination of the dimethylamino group and the ethanol moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-[4-(dimethylamino)phenyl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8(12)9-4-6-10(7-5-9)11(2)3/h4-8,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BANBVMGOUBOEHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)N(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5338-94-3 | |
Record name | NSC3444 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3444 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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